molecular formula C27H21F3N2O5 B2684733 methyl 4-[[4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenoxy]methyl]benzoate CAS No. 737818-61-0

methyl 4-[[4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenoxy]methyl]benzoate

Cat. No. B2684733
CAS RN: 737818-61-0
M. Wt: 510.469
InChI Key: BLFLWYZXFQZYOF-UHFFFAOYSA-N
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Description

“Methyl 4-[[4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenoxy]methyl]benzoate” is a complex organic compound. It contains several functional groups, including a cyano group (-CN), a trifluoromethyl group (-CF3), an anilino group (phenylamine), a prop-1-enyl group (allyl), a methoxy group (-OCH3), and a benzoate ester .


Synthesis Analysis

The synthesis of this compound could involve several steps. One of the key components, 4-Cyano-3-(trifluoromethyl)aniline, also known as 4-amino-2-(trifluoromethyl)benzonitrile, is a cyanated and trifluoromethylated derivative of aniline . It is the starting material in one of the chemical syntheses of the nonsteroidal antiandrogen bicalutamide . The synthesis could involve reactions such as nitration, conversion from the nitro group to an amine, and bromination .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound’s structure can be represented using SMILES notation or an InChI string .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For instance, the cyano group could undergo reactions such as reduction to form an amine, or the benzoate ester could undergo hydrolysis to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of polar functional groups like the cyano group and the ester could influence its solubility in different solvents .

properties

IUPAC Name

methyl 4-[[4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenoxy]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3N2O5/c1-35-24-13-18(8-11-23(24)37-16-17-6-9-19(10-7-17)26(34)36-2)12-20(15-31)25(33)32-22-5-3-4-21(14-22)27(28,29)30/h3-14H,16H2,1-2H3,(H,32,33)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFLWYZXFQZYOF-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[[4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenoxy]methyl]benzoate

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